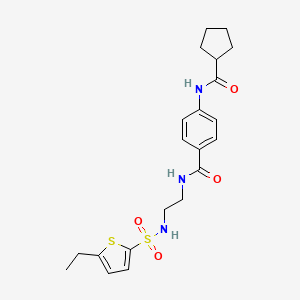

![molecular formula C20H17N3OS B2663588 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361168-04-9](/img/structure/B2663588.png)

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

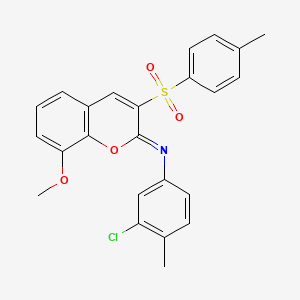

“4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened them for their in vitro antimicrobial activities .

Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by the substituents at position-2 and -4 . For example, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives .

Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Heterocyclic Compounds : The compound has been utilized as a building block for synthesizing various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, showcasing its versatility in heterocyclic chemistry (Farag et al., 2011).

Synthesis of Carboxamide Derivatives : It has also been employed in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have been tested for their cytotoxic properties, indicating a potential application in medicinal chemistry (Deady et al., 2003).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Derivatives of this compound have been synthesized and evaluated as nonsteroidal anti-inflammatory drugs. This underscores its potential in developing new therapeutic agents (Lynch et al., 2006).

Material Science Applications

- Corrosion Inhibitors : Benzothiazole derivatives, including variants of this compound, have been synthesized and studied for their efficacy as corrosion inhibitors. This suggests potential applications in materials science, particularly in protecting metals from corrosion (Hu et al., 2016).

Chemical Properties and Applications

Fluorescent Proton Sponge Analogues : Certain derivatives of this compound have been identified as fluorescent proton sponge analogues, contributing to the understanding of proton sponges in chemistry. Their unique properties could have applications in molecular sensing and fluorescent markers (Pozharskii et al., 2016).

Positron Emission Tomography (PET) Imaging : It has been used in developing ligands for PET imaging of metabotropic glutamate 1 receptor in the brain, demonstrating its application in neuroimaging and brain research (Fujinaga et al., 2012).

Synthesis of Pyranones and Pyridones : The compound has shown utility in the synthesis of pyranone, chromene, and pyridone derivatives, indicating its role in the synthesis of complex organic molecules (Bondock et al., 2014).

Other Applications

Chemosensitizers in Antibiotic Resistance : Polyamino derivatives of the compound have been synthesized and found to decrease antibiotic resistance in Gram-negative bacterial strains, suggesting potential applications in combating drug-resistant bacteria (Brunel et al., 2013).

Fluorogenic Reagents for Thiols : A derivative of this compound, 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, has been used as a fluorogenic reagent for thiols. This highlights its application in analytical chemistry for sensitive detection of thiols (Toyo’oka et al., 1989).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-23(2)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXISWHNBLEABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)

![6-(4-methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2663512.png)

![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)

![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)

![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)

![N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2663528.png)